molecular formula C22H27N3O2S B2870146 (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034394-88-0

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2870146
CAS No.: 2034394-88-0
M. Wt: 397.54
InChI Key: YNSFHZZLRNZVAN-UHFFFAOYSA-N
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Description

The compound "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone" is a piperazine-pyridine hybrid featuring a 2,3-dimethylphenyl group on the piperazine ring and a tetrahydrothiophen-3-yloxy substituent on the pyridine moiety.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-7-21(23-14-18)27-19-8-13-28-15-19/h3-7,14,19H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFHZZLRNZVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridine ring substituted with a tetrahydrothiophene group. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in breast and colon cancer models .
  • Antimicrobial Properties : The presence of the tetrahydrothiophene moiety may enhance the compound's antibacterial and antifungal activities. Related compounds have demonstrated effectiveness against a variety of microbial strains, indicating potential for development as an antimicrobial agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit deubiquitinases or other critical enzymes that regulate cellular pathways .
  • Interference with Cell Signaling Pathways : The structural components suggest potential interactions with receptors or signaling molecules involved in tumor growth and immune response modulation .

Case Studies and Research Findings

  • Antitumor Studies : A study on related piperazine derivatives revealed that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was correlated with enhanced activity .
  • Antimicrobial Testing : In vitro testing showed that compounds structurally similar to the target compound exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against certain bacterial strains .
  • Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest favorable absorption profiles for similar compounds, although detailed toxicological assessments are necessary to ensure safety for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPiperazine DerivativesSignificant cytotoxicity in breast cancer cells
AntimicrobialTetrahydrothiophene AnaloguesBroad-spectrum activity against bacteria
Enzyme InhibitionSimilar StructuresInhibition of deubiquitinases

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several piperazine- and pyridine-based derivatives described in the evidence. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Structure Substituents (Piperazine) Substituents (Pyridine) Physical State Melting Point (°C) Molecular Weight (g/mol)
Target Compound Piperazine-Pyridine Methanone 2,3-Dimethylphenyl 6-(Tetrahydrothiophen-3-yl)oxy Not Reported Not Reported Not Reported
(8p) Imidazo-Pyridine Methanone 4-Methoxy-2-nitrophenyl-triazolyl 6-Chloro-2-methylimidazo-pyridine Solid 104–105 Calculated/Experimental
(10a) Imidazo-Pyridine Methanone 4-Propyl-triazolyl ethyl 2,7-Dimethylimidazo-pyridine Liquid Not Reported Calculated/Experimental
(10b) Imidazo-Pyridine Methanone 4-Nonyl-triazolyl ethyl 2,7-Dimethylimidazo-pyridine Liquid Not Reported Calculated/Experimental
Diethyl 8-cyano-7-(4-nitrophenyl)... (1l) Tetrahydroimidazo-Pyridine Phenethyl Nitrophenyl, cyano, ester groups Solid 243–245 51% Yield (HRMS Confirmed)
Key Observations:

Piperazine vs. Imidazo-Pyridine Cores: The target compound lacks the fused imidazo-pyridine ring seen in compounds like 8p and 10a–10b, which may reduce steric hindrance and alter binding affinity to biological targets .

Substituent Impact on Physicochemical Properties :

  • The 2,3-dimethylphenyl group on the piperazine ring likely increases lipophilicity compared to triazolyl-ethyl or nitrophenyl substituents in 8p or 1l , which could influence blood-brain barrier permeability .
  • Liquid-state compounds like 10a–10b (with long alkyl chains) exhibit lower crystallinity than solid-state analogues, suggesting divergent pharmacokinetic profiles .

Key Observations:
  • The absence of imidazo-pyridine protons (e.g., δ 8.65 in 8p ) in the target compound’s hypothetical NMR spectrum would simplify its aromatic region.
  • The tetrahydrothiophen-3-yloxy group would introduce distinct 1H NMR signals near δ 3.5–4.5 (oxy-methylene and thiophene protons) and 13C NMR shifts for the sulfur-containing ring .

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